Cas no 61337-86-8 (Mirtazapine Bromide)

Mirtazapine Bromide 化学的及び物理的性質

名前と識別子

-

- Mirtazapine Bromide

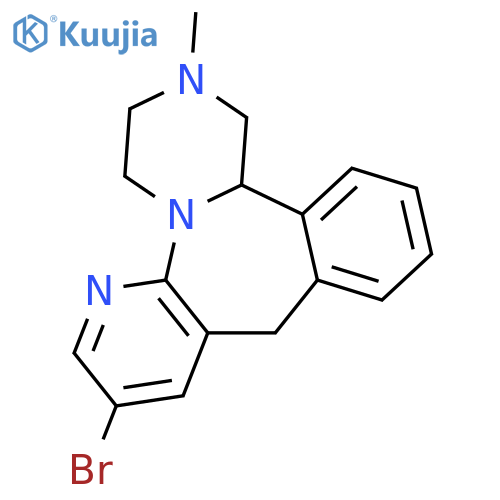

- 1,2,3,4,10,14b-hexahydro-8-bromo-2-methyl-pyrazino<2,1-a>2,3-c><2>benzazepine

- 8-Brom-2-methyl-1,2,3,4,10,14b-hexahydro-benzo<c>pyrazino<1,2-a>pyrido<3,2-f>azepin

- 8-Bromo Mirtazapine

- 8-Bromo-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine

- SCHEMBL7411900

- DTXSID00612920

- 8-Bromo Mirtazapine; 8-Bromo-1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine.

- 17-bromo-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

- 61337-86-8

-

- インチ: InChI=1S/C17H18BrN3/c1-20-6-7-21-16(11-20)15-5-3-2-4-12(15)8-13-9-14(18)10-19-17(13)21/h2-5,9-10,16H,6-8,11H2,1H3

- InChIKey: IGRONFJIVLWNSI-UHFFFAOYSA-N

- ほほえんだ: CN1CCN2c3c(cc(cn3)Br)Cc4ccccc4C2C1

計算された属性

- せいみつぶんしりょう: 343.06800

- どういたいしつりょう: 343.06841g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 0

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 19.4Ų

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: 122-125°C

- ふってん: 475.7±45.0 °C at 760 mmHg

- フラッシュポイント: 241.5±28.7 °C

- ようかいど: Chloroform (Slightly), Methanol (Slightly)

- PSA: 19.37000

- LogP: 3.24430

- じょうきあつ: 0.0±1.2 mmHg at 25°C

Mirtazapine Bromide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Hygroscopic, -20°C Freezer, Under inert atmosphere

Mirtazapine Bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M365005-50mg |

Mirtazapine Bromide |

61337-86-8 | 50mg |

$ 1453.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-484358-5 mg |

Mirtazapine Bromide, |

61337-86-8 | 5mg |

¥2,858.00 | 2023-07-11 | ||

| Biosynth | LCA33786-5 mg |

Mirtazapine bromide |

61337-86-8 | 5mg |

$306.10 | 2023-01-04 | ||

| Biosynth | LCA33786-50 mg |

Mirtazapine bromide |

61337-86-8 | 50mg |

$1,469.50 | 2023-01-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-484358-5mg |

Mirtazapine Bromide, |

61337-86-8 | 5mg |

¥2858.00 | 2023-09-05 | ||

| Biosynth | LCA33786-10 mg |

Mirtazapine bromide |

61337-86-8 | 10mg |

$489.70 | 2023-01-04 | ||

| Biosynth | LCA33786-100 mg |

Mirtazapine bromide |

61337-86-8 | 100MG |

$2,351.00 | 2023-01-04 | ||

| TRC | M365005-5mg |

Mirtazapine Bromide |

61337-86-8 | 5mg |

$ 184.00 | 2023-09-06 | ||

| Biosynth | LCA33786-25 mg |

Mirtazapine bromide |

61337-86-8 | 25mg |

$918.25 | 2023-01-04 |

Mirtazapine Bromide 関連文献

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

Mirtazapine Bromideに関する追加情報

Mirtazapine Bromide: A Comprehensive Overview of Its Pharmacological Properties, Clinical Applications, and Research Advancements

Mirtazapine Bromide, with the chemical CAS No. 61337-86-8, is a widely studied antidepressant medication that has garnered significant attention in both clinical research and pharmaceutical development. This compound belongs to the class of selective serotonin receptor antagonists and noradrenergic agents, which makes it unique compared to traditional antidepressants such as tricyclics or SSRIs. Its mechanism of action involves the modulation of serotonin and norepinephrine neurotransmission, offering therapeutic benefits for patients with major depressive disorder and anxiety-related conditions. Recent studies have further explored its potential in neuropsychiatric disorders, including generalized anxiety disorder and sleep disturbances, highlighting its versatility in mental health treatment.

The chemical structure of Mirtazapine Bromide is characterized by a tetracyclic ring system with a quaternary ammonium group, which is critical for its pharmacological activity. This structural feature contributes to its selective antagonism at serotonin receptors, particularly the 5-HT2 and 5-HT3 receptors, while also modulating alpha-2 adrenergic receptors. The synthetic pathway of this compound has been optimized in recent years to enhance its bioavailability and metabolic stability, which are essential for its clinical efficacy and long-term safety profile. These advancements reflect the ongoing efforts in drug development to improve the therapeutic outcomes of antidepressants.

Mirtazapine Bromide is primarily used as a monotherapy for major depressive disorder and has also shown promise as an adjunctive treatment in patients with comorbid anxiety or sleep disorders. Its pharmacological profile is distinct from other antidepressants, as it does not inhibit the reuptake of serotonin but instead acts as a receptor antagonist. This mechanism of action reduces the risk of serotonin syndrome, a potential side effect associated with SSRIs and SNRIs. Additionally, its sedative properties make it particularly effective for patients experiencing insomnia or restless leg syndrome, which are often comorbid with depression.

Recent clinical trials have further validated the efficacy of Mirtazapine Bromide in managing chronic pain and neuropathic conditions. A 2023 study published in the Journal of Psychopharmacology demonstrated that patients with fibromyalgia who were treated with Mirtazapine Bromide showed significant improvements in pain scores and sleep quality compared to those receiving a placebo. This finding underscores the potential of Mirtazapine Bromde in multimodal treatment strategies for complex neurological disorders. Moreover, its antioxidant properties have been linked to neuroprotective effects, which may contribute to its long-term benefits in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetics of Mirtazapine Bromide are well-characterized, with rapid absorption and a half-life of approximately 20-40 hours. This prolonged half-life allows for once-daily dosing, enhancing patient compliance. The metabolism of this compound primarily occurs via the cytochrome P450 2D6 enzyme, which is important for understanding potential drug interactions. Patients taking other medications that inhibit or induce this enzyme may require dose adjustments to avoid toxicity or ineffectiveness. These considerations are critical in the clinical management of patients receiving Mirtazapine Bromide.

While Mirtazapine Bromide is generally well-tolerated, it is associated with side effects such as weight gain, dry mouth, and constipation. These effects are often dose-dependent and may be mitigated by adjusting the dosing regimen or combining it with lifestyle modifications. A 2022 meta-analysis published in Pharmacotherapy highlighted that the risk of cardiovascular side effects is relatively low compared to other antidepressants, making Mirtazapine Bromide a safer option for certain patient populations, including the elderly and those with comorbid conditions.

Recent advancements in pharmaceutical research have focused on improving the delivery systems of Mirtazapine Bromide to enhance its bioavailability and targeted release. The development of nanoparticle-based formulations and transdermal patches has shown promise in reducing systemic side effects while maintaining therapeutic efficacy. These innovations reflect the growing emphasis on personalized medicine and targeted therapies in the treatment of mental health disorders. Additionally, the integration of artificial intelligence in drug development has accelerated the discovery of novel pharmacological agents with improved profiles for conditions such as depression and anxiety.

The future directions of Mirtazapine Bromide research include exploring its potential in combination therapies with other psychotropic medications and investigating its role in prevention strategies for mental health disorders. Ongoing studies are also examining the long-term effects of this medication on neuroplasticity and brain function, which could provide insights into its mechanisms of action and optimize its use in clinical practice. These efforts underscore the importance of continued research and development in the field of psychopharmacology to address the unmet needs of patients with mental health conditions.

In conclusion, Mirtazapine Bromide represents a significant advancement in the treatment of depression and anxiety-related disorders. Its unique pharmacological profile, combined with recent clinical and pharmaceutical innovations, positions it as a valuable tool in the management of mental health conditions. As research continues to evolve, the potential applications of Mirtazapine Bromide are likely to expand, offering new opportunities for improving the quality of life for patients worldwide.

61337-86-8 (Mirtazapine Bromide) 関連製品

- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)

- 1895506-59-8(1-(2,6-difluoro-3-methylphenyl)propan-2-ol)

- 1325724-92-2(1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1467372-04-8(1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one)

- 1361490-46-1(2-Methoxy-5-(2,3,4-trichlorophenyl)nicotinaldehyde)

- 2034543-98-9(N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-methylbenzamide)

- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)

- 2248348-83-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate)

- 532970-01-7(N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide)

- 2680731-25-1(2-(2,2,2-trifluoroacetamido)methylpyridine-3-carboxylic acid)